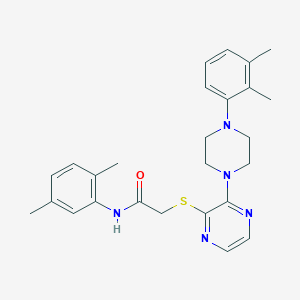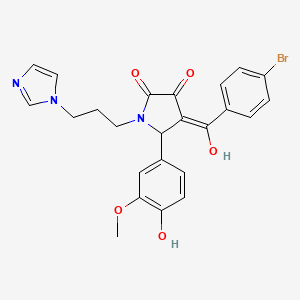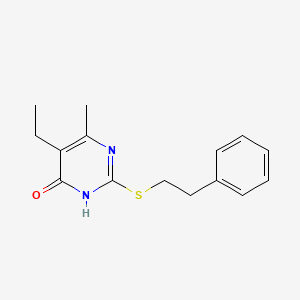
N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a novel sulfonamide derivative that is likely to possess biological activity due to the presence of the dimethoxyphenyl moiety, which is known to be biologically active. Although the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, which is a critical target in cancer therapy .
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish the structures of the synthesized compounds . The synthesis process typically includes the reaction of specific amides with other chemical entities, such as indoles, to form the desired sulfonamide derivatives. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole leads to the formation of biologically active compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic moiety, which in the case of the compound , is a dimethoxyphenyl group. The molecular docking of the most active derivatives on the active site of VEGFR-2 has shown that these compounds exhibit favorable interactions, suggesting that the specific arrangement of functional groups is critical for biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including oxidative cyclization and electrocyclic ring opening, leading to the formation of different heterocyclic structures. For instance, yne-tethered ynamides can undergo 5-exo-dig oxidative cyclization to form pyrrolidone skeletons, which can further react to form spiro-pyrrolidone motifs . Additionally, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide are not detailed in the provided papers, similar compounds exhibit a range of properties that are influenced by their molecular structure. The presence of the dimethoxyphenyl group and the sulfonamide linkage are likely to affect the compound's solubility, stability, and reactivity. The biological activities of these compounds, such as their anticancer properties and enzyme inhibition potential, are also significant aspects of their chemical properties .
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-18-8-9-20(3)22(16-18)29-24(32)17-33-26-25(27-10-11-28-26)31-14-12-30(13-15-31)23-7-5-6-19(2)21(23)4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLQBPPUOMOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)


![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)